molecular formula C16H18N2O4S B2549732 N1-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 2319640-57-6

N1-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2549732
CAS No.: 2319640-57-6
M. Wt: 334.39
InChI Key: JIIJODFFZISCNS-UHFFFAOYSA-N
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Description

N1-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C16H18N2O4S and its molecular weight is 334.39. The purity is usually 95%.
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Scientific Research Applications

Orexin Receptor Antagonism and Eating Disorders

Research on compounds targeting orexin receptors, such as SB-649868, highlights the potential for targeting specific neural pathways involved in compulsive behaviors, including eating disorders. SB-649868's efficacy in reducing binge eating in rats without affecting standard food intake suggests that compounds acting on orexin receptors or similar neural targets could have applications in treating disorders characterized by compulsive consumption behaviors (Piccoli et al., 2012).

Anticancer Activity

Studies on hydroxyl-containing benzo[b]thiophene analogs have revealed selectivity towards laryngeal cancer cells, indicating the potential for derivatives of N1-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide to possess antiproliferative activities against cancer cells. The presence of hydroxyl groups and their role in anticancer activity suggests that structurally similar compounds could be explored for therapeutic applications in oncology (Haridevamuthu et al., 2023).

Synthesis and Chemical Reactions

The electrophilic substitution reactions and rearrangements of benzo[b]thiophen derivatives provide a foundation for synthetic strategies that could be applied to this compound. These reactions facilitate the introduction of functional groups that may modulate biological activity or physicochemical properties, supporting its potential use in medicinal chemistry and drug design (Clarke et al., 1973).

Copper-Catalyzed Coupling Reactions

The application of copper-catalyzed coupling reactions for the synthesis of biologically active molecules, including those involving (hetero)aryl chlorides and amides, suggests potential methodologies for the synthesis and modification of this compound. Such reactions could enable the development of derivatives with enhanced biological activities or specific targeting capabilities (De et al., 2017).

Properties

IUPAC Name

N'-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c19-14(17-9-11-3-2-8-23-11)15(20)18-10-16(21)6-1-4-13-12(16)5-7-22-13/h2-3,5,7-8,21H,1,4,6,9-10H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIJODFFZISCNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CO2)C(C1)(CNC(=O)C(=O)NCC3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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